Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)-2-(dimethylamino)acetate
- Ethyl 2-(4-fluorophenyl)-2-(dimethylamino)acetate
- Ethyl 2-(4-methylphenyl)-2-(dimethylamino)acetate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of the compounds.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties. Its synthesis, reactions, and potential uses make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its mechanisms of action and to explore its potential in different applications.
Biological Activity
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C12H16ClN
- Molecular Weight : 221.72 g/mol
Its structure features a chlorophenyl group, which is significant for its biological interactions, particularly in receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can impair the growth of Chlamydia trachomatis without affecting host cell viability .
Table 1: Antimicrobial Activity Against Chlamydia trachomatis
Compound | Concentration (μg/mL) | Effect on Inclusions |
---|---|---|
This compound | 50 | Significant reduction in size and number |
Control (untreated) | - | Normal inclusion size |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 5 to 10 nM against drug-resistant cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
Ethyl derivative A | DU145 (Prostate) | 8.5 |
Ethyl derivative B | K562 (Leukemia) | 7.0 |
Study on Antichlamydial Activity
In a recent study focusing on the antichlamydial activity of synthesized compounds based on this compound, researchers found that certain derivatives significantly reduced chlamydial inclusion numbers in infected HEp-2 cells. The study utilized immunofluorescence assays to quantify the effects, revealing that the tested compounds did not exhibit toxicity towards human cells during the assay .
Evaluation of Anticancer Properties
Another pivotal study assessed the anticancer effects of compounds related to this compound. The results indicated that these compounds could disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Notably, one derivative showed a remarkable reduction in tumor size in xenograft models, highlighting its potential as an effective anticancer agent .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |
InChI Key |
CQKZFKAOKAVHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N(C)C |
Origin of Product |
United States |
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